Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Utility and Protective Groups
Compounds similar to Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate have been utilized for their synthetic utility, particularly as protective groups in organic synthesis. For instance, N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals have shown utility in reacting with vicinal cis-diols, serving as temporary protecting groups, compatible with various acylation conditions (Hanessian & Moralioglu, 1972).
Heterocyclic Chemistry
The structural complexity of Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate suggests its potential in heterocyclic chemistry. For example, ethyl benzoate thiocarbohydrazone, through its reaction and subsequent transformations, contributes to the synthesis of innovative heterocyclic compounds, highlighting the versatility of similar structures in creating novel chemical entities with potential biological activities (Postovskii et al., 1977).
Insecticidal Applications
The inclusion of the thiadiazole moiety in similar compounds has been explored for insecticidal applications. For instance, derivatives incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal potential against the cotton leafworm, showcasing the agricultural relevance of such compounds (Fadda et al., 2017).
Antimicrobial Agents
Compounds with structural features similar to Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate have been explored as potential antimicrobial agents. New quinazolines, for example, have been synthesized and screened for their antibacterial and antifungal activities, demonstrating the potential of such compounds in contributing to the development of new antimicrobial agents (Desai et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit trna (guanine37-n1)-methyltransferase (trmd), a bacterial enzyme . TrmD plays a crucial role in bacterial protein synthesis, making it a potential target for antibacterial drugs .
Mode of Action
Based on its structural similarity to other thiadiazole derivatives, it may interact with its target enzyme (like trmd) and inhibit its function . This inhibition could disrupt protein synthesis in bacteria, leading to their death or growth inhibition .
Biochemical Pathways
The compound likely affects the protein synthesis pathway in bacteria by inhibiting the function of TrmD . This enzyme is responsible for the methylation of guanine37 in tRNA, a critical step in protein synthesis . By inhibiting this enzyme, the compound could disrupt protein synthesis, affecting the growth and survival of bacteria .
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth or the killing of bacteria by disrupting protein synthesis . This could potentially make the compound effective as an antibacterial drug .
properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3,5-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-4-30-20(29)15-5-7-17(8-6-15)23-18(27)12-31-22-26-25-21(32-22)24-19(28)16-10-13(2)9-14(3)11-16/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDISQGFBZHNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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